

# Application of JMV 180 in Pancreatic Cancer Growth Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Jmv 176

Cat. No.: B1672974

[Get Quote](#)

For Research Use Only.

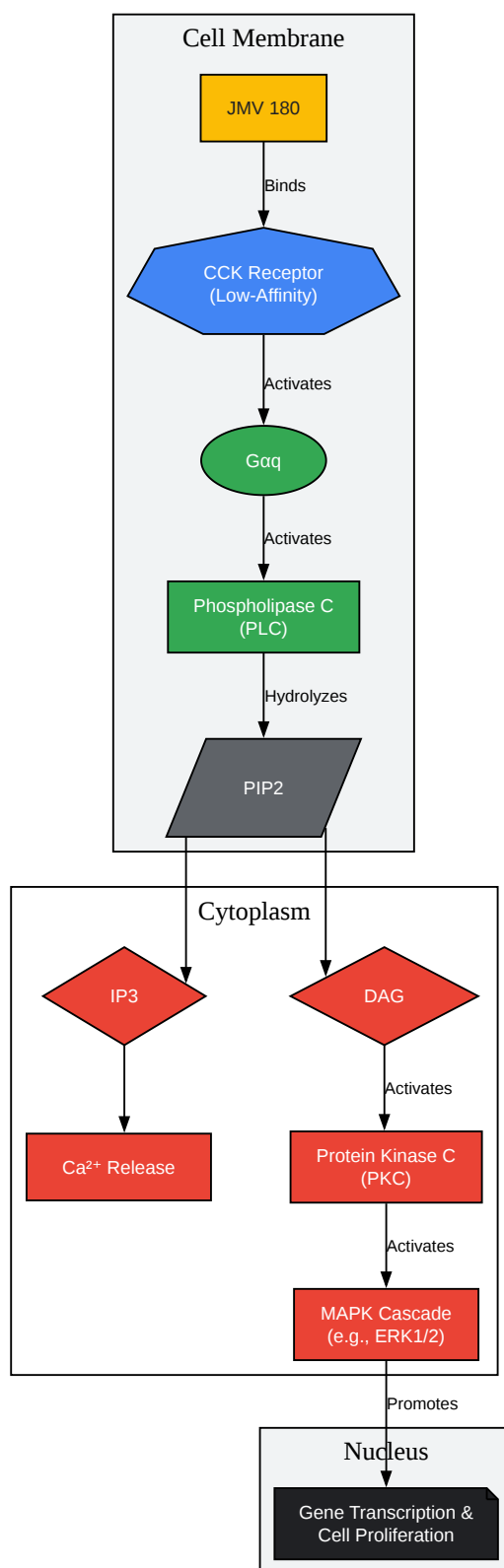
## Introduction

JMV 180 is a synthetic analog of the cholecystokinin (CCK) octapeptide. It exhibits complex pharmacology, acting as a functional agonist at high- and low-affinity CCK receptors while behaving as an antagonist at very low-affinity receptors.[1] Cholecystokinin itself is a gastrointestinal peptide hormone known to influence the growth of both normal and malignant pancreatic tissues.[1] In the context of pancreatic cancer research, JMV 180 serves as a critical pharmacological tool to investigate the role of CCK receptors in tumor cell proliferation and to dissect the specific signaling pathways that mediate these effects. Studies have demonstrated that JMV 180 paradoxically stimulates the growth of human pancreatic cancer cell lines, suggesting that specific CCK receptor signaling pathways are involved in promoting cancer cell proliferation.[1] This application note provides an overview of the use of JMV 180, relevant quantitative data, and detailed protocols for studying its effects on pancreatic cancer cell growth.

## Mechanism of Action

In pancreatic cancer cells, the growth-promoting effects of CCK are suggested to be mediated by low-affinity receptors.[1] JMV 180, acting as an agonist at these sites, initiates a downstream signaling cascade. CCK receptors are G protein-coupled receptors (GPCRs), and their activation in cancer cells typically involves the  $G\alpha_q$  subunit, which in turn activates Phospholipase C (PLC).[2][3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[2] These events can subsequently activate mitogen-activated protein kinase (MAPK) pathways, such as the ERK1/2 cascade, which ultimately leads to the transcription of genes involved in cell proliferation.[2][4]



[Click to download full resolution via product page](#)

Putative signaling pathway of JMV 180 in pancreatic cancer cells.

## Data Presentation

The following tables summarize the quantitative data from studies evaluating the effect of JMV 180 on the growth of human pancreatic cancer cell lines.

Table 1: Effect of JMV 180 on Pancreatic Cancer Cell Number

Cell Line	Treatment	Concentration Range (M)	Incubation Time	% Increase in Cell Number (vs. Control)	P-value	Reference
PANC-1	JMV 180	10 <sup>-10</sup> - 10 <sup>-6</sup>	4-6 days	123%	0.004	<a href="#">[1]</a>
MIA PaCa-2	JMV 180	10 <sup>-10</sup> - 10 <sup>-6</sup>	4-6 days	86%	0.004	<a href="#">[1]</a>

Table 2: Effect of JMV 180 on DNA Synthesis in Pancreatic Cancer Cells

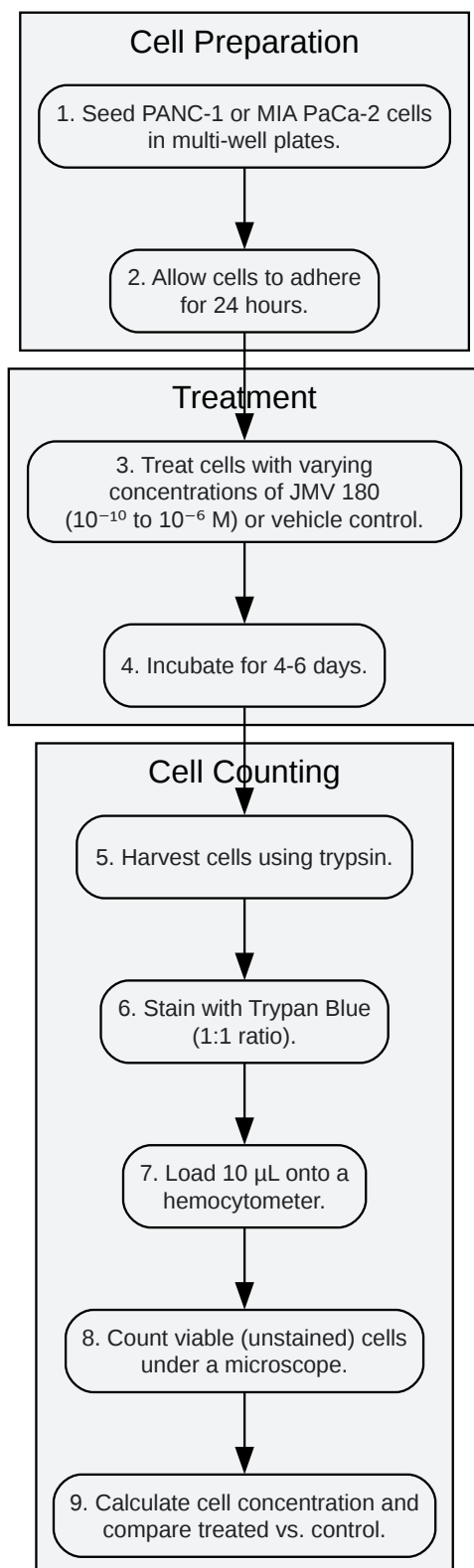
Cell Line	Treatment	Concentration Range (M)	Assay	% Increase in DNA Synthesis (vs. Control)	P-value	Reference
PANC-1	JMV 180	10 <sup>-10</sup> - 10 <sup>-6</sup>	[ <sup>3</sup> H]Thymidine Incorporation	64%	< 0.001	<a href="#">[1]</a>
MIA PaCa-2	JMV 180	10 <sup>-10</sup> - 10 <sup>-6</sup>	[ <sup>3</sup> H]Thymidine Incorporation	40%	< 0.001	<a href="#">[1]</a>

## Experimental Protocols

Detailed protocols for assessing the effect of JMV 180 on pancreatic cancer cell growth are provided below.

### Protocol 1: Cell Proliferation Assessment by Cell Counting

This protocol is used to determine the effect of JMV 180 on the total number of viable cells over an incubation period.



[Click to download full resolution via product page](#)

Workflow for the cell counting proliferation assay.

#### Materials:

- PANC-1 or MIA PaCa-2 cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- JMV 180 stock solution
- Vehicle control (e.g., DMSO or PBS)
- Multi-well culture plates (e.g., 24-well)
- Trypsin-EDTA
- Trypan Blue solution (0.4%)
- Hemocytometer and coverslip
- Microscope
- Microcentrifuge tubes

#### Procedure:

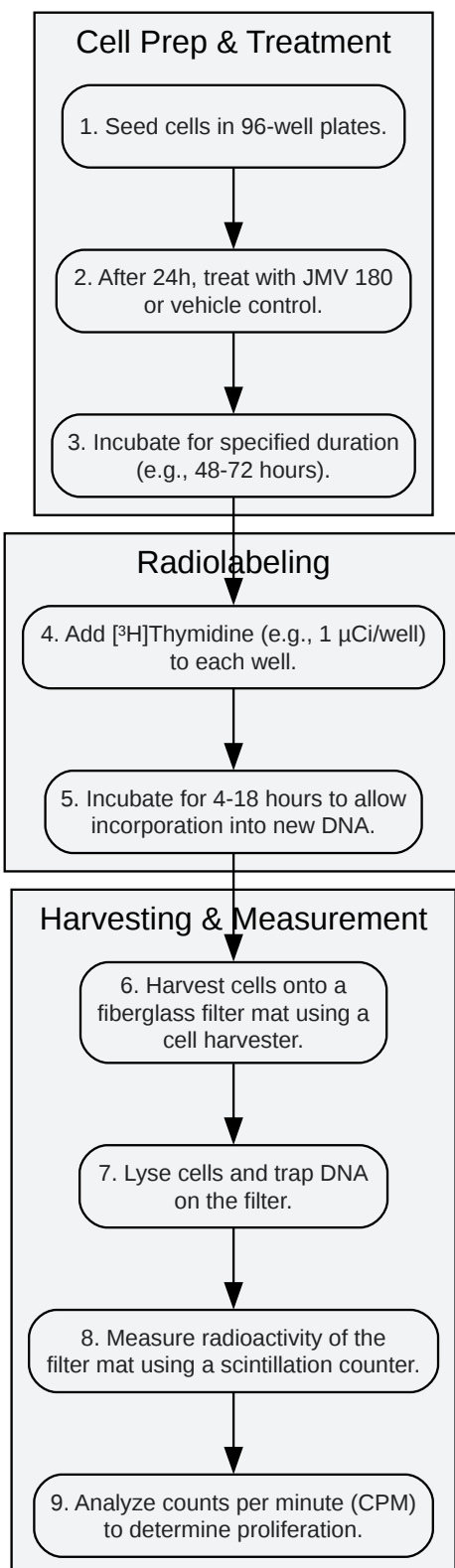
- Cell Seeding: Seed pancreatic cancer cells in a 24-well plate at a density that allows for logarithmic growth throughout the experiment (e.g.,  $1 \times 10^4$  cells/well).
- Adherence: Incubate the plates for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow cells to attach.
- Treatment: Prepare serial dilutions of JMV 180 in complete culture medium to achieve final concentrations ranging from  $10^{-10}$  M to  $10^{-6}$  M. Remove the old medium from the cells and add the JMV 180-containing medium or vehicle control medium.
- Incubation: Return the plates to the incubator and culture for 4 to 6 days.[\[1\]](#)
- Cell Harvesting:
  - Aspirate the culture medium.

- Wash the cells once with sterile PBS.
- Add an appropriate volume of Trypsin-EDTA (e.g., 200 µL for a 24-well plate) and incubate for 3-5 minutes until cells detach.
- Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
- Staining and Counting:
  - Mix 20 µL of the cell suspension with 20 µL of 0.4% Trypan Blue solution.
  - Carefully pipette 10 µL of the mixture into the chamber of a clean hemocytometer.
  - Count the number of viable (clear, non-blue) cells in the four large corner squares of the hemocytometer grid.
- Calculation:
  - Calculate the average cell count per large square.
  - Determine the cell concentration (cells/mL) using the formula:
    - $\text{Concentration} = \text{Average count} \times \text{Dilution factor (2 in this case)} \times 10^4$
  - Compare the total cell numbers in JMV 180-treated wells to the vehicle control wells to determine the percentage increase in cell growth.

## Protocol 2: DNA Synthesis Assessment by [3H]Thymidine Incorporation Assay

This assay measures the rate of DNA synthesis as an indicator of cell proliferation by quantifying the incorporation of radiolabeled thymidine.





[Click to download full resolution via product page](#)

Workflow for the [<sup>3</sup>H]Thymidine incorporation assay.

**Materials:**

- PANC-1 or MIA PaCa-2 cell lines
- Complete culture medium
- JMV 180 stock solution
- 96-well culture plates
- [<sup>3</sup>H]Thymidine (radiolabeled)
- Cell harvester
- Fiberglass filter mats
- Scintillation fluid
- Scintillation counter

**Procedure:**

- **Cell Seeding:** Seed pancreatic cancer cells in a 96-well plate at an appropriate density (e.g.,  $5 \times 10^3$  cells/well).
- **Adherence and Treatment:** Allow cells to adhere for 24 hours. Then, treat with serial dilutions of JMV 180 or vehicle control as described in Protocol 1.
- **Incubation:** Incubate the plate for the desired treatment period (e.g., 48-72 hours).
- **Radiolabeling:** Approximately 4-18 hours before the end of the incubation period, add [<sup>3</sup>H]Thymidine to each well (a typical concentration is 1  $\mu$ Ci/well).
- **Cell Harvesting:**
  - Terminate the assay by harvesting the cells onto a fiberglass filter mat using an automated cell harvester. This process involves aspirating the well contents, washing the cells to

remove unincorporated thymidine, and lysing the cells to trap the DNA-incorporated radioactivity onto the filter.

- Scintillation Counting:
  - Allow the filter mat to dry completely.
  - Place the filter mat in a sample bag with scintillation fluid.
  - Measure the amount of incorporated [ $^3\text{H}$ ]Thymidine using a scintillation counter. The output will be in counts per minute (CPM), which is proportional to the rate of DNA synthesis.
- Data Analysis: Compare the CPM values from JMV 180-treated cells to those of the vehicle control to determine the percentage change in DNA synthesis.

## Conclusion

JMV 180 is a valuable research tool for probing the function of CCK receptors in pancreatic cancer. The available data indicates that JMV 180 stimulates proliferation in pancreatic cancer cell lines like PANC-1 and MIA PaCa-2, likely through the activation of a low-affinity CCK receptor and downstream signaling involving Phospholipase C. The provided protocols offer robust methods for quantifying these pro-proliferative effects. Further research using JMV 180 can help to fully elucidate the specific receptor subtypes and signaling molecules that contribute to pancreatic tumor growth, potentially identifying new targets for therapeutic intervention.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cholecystokinin analog, JMV-180, stimulates growth of human pancreatic cancer - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- 2. [geneglobe.qiagen.com](https://geneglobe.qiagen.com) [[geneglobe.qiagen.com](https://geneglobe.qiagen.com)]
- 3. [mdpi.com](https://mdpi.com) [[mdpi.com](https://mdpi.com)]
- 4. [Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes](https://www.frontiersin.org) [[frontiersin.org](https://www.frontiersin.org)]
- To cite this document: BenchChem. [Application of JMV 180 in Pancreatic Cancer Growth Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672974#application-of-jmv-180-in-pancreatic-cancer-growth-studies>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)